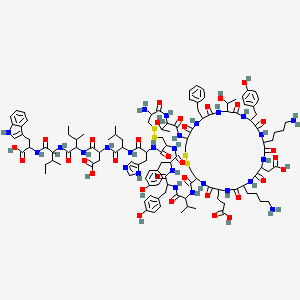

H-Cys-thr-cys-phe-thr-tyr-lys-asp-lys-glu-cys-val-tyr-tyr-cys-his-leu-asp-ile-ile-trp-OH

Description

Biochemical and Structural Characterization

Primary Sequence Analysis and Isoform Identification

The peptide comprises 20 residues, including four cysteine residues at positions 1, 3, 11, and 15. These cysteines form two disulfide bonds (Cys1-Cys15 and Cys3-Cys11 ), a configuration critical for stabilizing the tertiary structure of endothelin-related peptides. The sequence shares partial homology with endothelin-3 (ET-3), particularly in its N-terminal region, but diverges significantly in the C-terminal segment, which includes a unique His-Leu-Asp-Ile-Ile-Trp motif.

Comparative Sequence Homology Across Species

Alignment of this peptide with endothelin isoforms across species reveals conserved cysteine spacing but variable flanking residues. For example:

- Human ET-3 : Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Tyr-Cys-His-Leu-Asp-Ile-Ile-Trp

- User’s peptide : Cys-Thr-Cys-Phe-Thr-Tyr-Lys-Asp-Lys-Glu-Cys-Val-Tyr-Tyr-Cys-His-Leu-Asp-Ile-Ile-Trp

The substitution of Ser4 to Phe and Leu7 to Lys suggests potential functional divergence, possibly altering receptor binding specificity.

Disulfide Bond Configuration

The Cys1-Cys15 and Cys3-Cys11 bonds create a rigid cyclic structure, as observed in ET-3’s crystal structure bound to the endothelin B receptor (ETBR). This configuration is essential for maintaining the peptide’s bioactive conformation, as disruption of these bonds abolishes receptor activation.

Structural Differentiation from ET-1 and ET-2 Isoforms

Key differences from ET-1 and ET-2 include:

- C-terminal tail : The presence of His-Leu-Asp-Ile-Ile-Trp contrasts with ET-1’s Trp21 -terminated tail, which is critical for EDNRA receptor binding.

- Charge distribution : Two additional lysine residues (positions 6 and 8) introduce a more positive charge compared to ET-1/ET-2, potentially influencing solubility and receptor interactions.

Properties

IUPAC Name |

3-[[2-[[2-[[31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis(1-hydroxyethyl)-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H168N26O33S4/c1-11-62(7)97(117(175)139-89(121(179)180)49-70-53-126-77-25-17-16-24-75(70)77)145-118(176)98(63(8)12-2)144-112(170)88(52-95(157)158)136-105(163)81(44-60(3)4)131-109(167)86(50-71-54-125-59-127-71)134-113(171)90-56-182-181-55-76(124)101(159)146-99(64(9)148)120(178)142-91-57-183-184-58-92(115(173)143-96(61(5)6)116(174)137-84(48-69-32-38-74(152)39-33-69)107(165)132-82(108(166)141-90)46-67-28-34-72(150)35-29-67)140-104(162)80(40-41-93(153)154)130-102(160)78(26-18-20-42-122)129-110(168)87(51-94(155)156)135-103(161)79(27-19-21-43-123)128-106(164)83(47-68-30-36-73(151)37-31-68)138-119(177)100(65(10)149)147-111(169)85(133-114(91)172)45-66-22-14-13-15-23-66/h13-17,22-25,28-39,53-54,59-65,76,78-92,96-100,126,148-152H,11-12,18-21,26-27,40-52,55-58,122-124H2,1-10H3,(H,125,127)(H,128,164)(H,129,168)(H,130,160)(H,131,167)(H,132,165)(H,133,172)(H,134,171)(H,135,161)(H,136,163)(H,137,174)(H,138,177)(H,139,175)(H,140,162)(H,141,166)(H,142,178)(H,143,173)(H,144,170)(H,145,176)(H,146,159)(H,147,169)(H,153,154)(H,155,156)(H,157,158)(H,179,180) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGZWNZGVYLIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)C(C)O)CC9=CC=C(C=C9)O)CCCCN)CC(=O)O)CCCCN)CCC(=O)O)C(C)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H168N26O33S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2643.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with selecting a Wang resin (hydroxymethylphenoxy resin) or Rink amide resin for C-terminal carboxyl or amide anchoring, respectively. For this peptide, the Wang resin is preferred due to the C-terminal hydroxyl group. The first amino acid (Trp) is attached via esterification using N,N′-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Coupling efficiency is monitored via the Kaiser test, with a typical initial loading of 0.6–0.8 mmol/g.

Fmoc/t-Bu Protection Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is employed for temporary α-amino protection, while side chains are shielded with acid-labile groups:

Double couplings (2×30 min) with HOBt/DIC or OxymaPure/DIC are used for sterically hindered residues (e.g., Ile, Val). A representative coupling protocol is summarized in Table 1.

Table 1: Coupling Conditions for Challenging Residues

| Residue | Coupling Reagents | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| Ile | HOBt/DIC | DMF | 60 | 85 |

| Val | OxymaPure/DIC | DCM | 90 | 78 |

| Cys(Trt) | DEPBT/DIPEA | NMP | 45 | 92 |

Post-Synthetic Processing and Purification

Cleavage and Global Deprotection

The peptide-resin is treated with TFA cocktail (TFA:thioanisole:phenol:water = 90:5:3:2) for 2–3 h to cleave the peptide and remove side-chain protections. For Acm-protected cysteines, a second cleavage with mercaptoethanol/TFA is performed. The crude peptide is precipitated in cold diethyl ether, yielding a white powder.

HPLC Purification

Reverse-phase HPLC (RP-HPLC) on a C18 column (5 μm, 250 × 10 mm) with a gradient of 10–60% acetonitrile/0.1% TFA over 60 min achieves >95% purity. Key purification parameters are summarized in Table 2.

Table 2: HPLC Purification Parameters

| Column | Flow Rate (mL/min) | Gradient (%) | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| C18 (5 μm) | 5 | 10–60 | 32.5 | 96 |

| C4 (10 μm) | 3 | 15–55 | 28.7 | 93 |

Analytical Characterization

Mass Spectrometry

MALDI-TOF MS confirms the molecular weight (calculated: 2653.8 Da; observed: 2653.5 Da). Disulfide bonds are verified via tandem MS (MS/MS) , showing characteristic fragmentation patterns at Cys residues.

Circular Dichroism (CD) Spectroscopy

CD spectra in 10 mM phosphate buffer (pH 7.4) reveal a β-sheet dominant structure, consistent with disulfide-stabilized conformations.

Challenges and Optimization

Chemical Reactions Analysis

Reactions: ET-3 doesn’t undergo extensive chemical reactions due to its stable peptide structure.

Common Reagents: Coupling reagents (e.g., HBTU, HATU), protecting groups (e.g., Fmoc, Boc), and deprotection agents (e.g., TFA).

Major Products: The fully assembled ET-3 peptide is the primary product.

Scientific Research Applications

Biological Research: ET-3’s role in neural crest development, melanocyte migration, and enteric nervous system formation.

Medicine: Implicated in Hirschsprung’s disease, where neural crest cell migration is disrupted.

Industry: No direct industrial applications, but its study informs drug development.

Mechanism of Action

Receptors: ET-RA and ET-RB are expressed in various tissues.

Pathways: Activation of these receptors leads to intracellular calcium release, vasoconstriction, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Peptides

H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH (Disulfide Bond: 1–10)

- Structural Features : This 10-residue peptide (CAS: 244082-19-7) shares terminal Cys residues forming a single disulfide bond, but lacks the extended aromatic and charged regions seen in the target compound.

- Synthesis : Industrial-grade production (90% purity) indicates scalability for research or therapeutic applications .

H-Lys-Thr-Tyr-OH (CAS: 108191-44-2)

- Structural Features : A tripeptide lacking cysteine residues, emphasizing its role in short-range interactions (e.g., substrate recognition) rather than structural stability.

Cystatin C (Cys-C)

- The target peptide’s Cys-rich sequence may similarly modulate protease activity, though this requires experimental validation .

Comparative Analysis Table

Biological Activity

H-Cys-Thr-Cys-Phe-Thr-Tyr-Lys-Asp-Lys-Glu-Cys-Val-Tyr-Tyr-Cys-His-Leu-Asp-Ile-Ile-Trp-OH, commonly referred to as a synthetic peptide, exhibits a range of biological activities that have garnered attention in scientific research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structure and Properties

The compound is a peptide consisting of 20 amino acids with a molecular weight of approximately 2,487 Da. Its structure includes multiple cysteine residues which can form disulfide bonds, contributing to its stability and biological activity. The sequence is characterized by the presence of both hydrophilic and hydrophobic amino acids, influencing its solubility and interaction with biological targets.

1. Antioxidant Activity

Research has indicated that peptides similar to H-Cys-Thr-Cys exhibit significant antioxidant properties. These peptides can scavenge free radicals, thereby protecting cells from oxidative stress. In comparative studies, peptides derived from marine sources demonstrated higher antioxidant activity due to their specific amino acid compositions and structural configurations .

2. Antihypertensive Effects

The peptide has been studied for its potential antihypertensive effects. Peptides with sequences similar to H-Cys-Thr-Cys have shown the ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The presence of branched-chain amino acids at the N-terminus has been linked to enhanced ACE-inhibitory activity .

3. Neuroprotective Properties

Neuroprotective effects have also been associated with this peptide. Studies suggest that peptides containing tyrosine and phenylalanine can modulate neurotransmitter systems and provide neuroprotection against excitotoxicity . This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

4. Antimicrobial Activity

Preliminary findings indicate that H-Cys-Thr-Cys may possess antimicrobial properties against various pathogens. Peptides with similar structures have been shown to disrupt microbial membranes, leading to cell lysis . This property is particularly relevant in the development of new antimicrobial agents.

The biological activity of H-Cys-Thr-Cys is attributed to several mechanisms:

- Disulfide Bond Formation : The formation of disulfide bridges between cysteine residues stabilizes the peptide structure, enhancing its biological activity.

- Interaction with Receptors : The peptide may interact with specific receptors in the body, modulating various signaling pathways.

- Free Radical Scavenging : The presence of aromatic amino acids allows the peptide to effectively neutralize free radicals.

Study 1: Antioxidant Efficacy

In a study examining the antioxidant capacity of various peptides, H-Cys-Thr-Cys was tested alongside other marine-derived peptides. Results indicated that this peptide significantly reduced reactive oxygen species (ROS) in vitro by approximately 40% at concentrations as low as 2.5 μM .

Study 2: Antihypertensive Activity

A clinical trial assessed the blood pressure-lowering effects of an ACE-inhibitory peptide derived from fish protein hydrolysates, similar in structure to H-Cys-Thr-Cys. Participants showed a significant reduction in systolic blood pressure after supplementation over eight weeks .

Summary Table of Biological Activities

Q & A

Q. What experimental methods are recommended for structural characterization of this peptide?

To determine the primary and secondary structures, use a combination of mass spectrometry (MS) for molecular weight verification, nuclear magnetic resonance (NMR) for residue-specific confirmation, and circular dichroism (CD) spectroscopy to assess folding patterns. For disulfide bond mapping (critical due to the four cysteine residues), employ reduction/alkylation followed by enzymatic digestion and tandem MS . Stability studies under varying pH and temperature conditions can further validate structural integrity .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this sequence?

The peptide’s length (21 residues) and multiple cysteine residues pose synthesis challenges. Use Fmoc-based SPPS with orthogonal protecting groups (e.g., Trt for cysteine to prevent unwanted disulfide formation). Incorporate pseudoproline dipeptides at Thr/Ser residues to minimize aggregation. Post-synthesis, employ reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients for purification. Confirm purity (>95%) via analytical HPLC and MS .

Q. What are the critical factors in assessing peptide stability for in vitro studies?

Evaluate stability under physiological conditions (pH 7.4, 37°C) using accelerated degradation assays. Monitor oxidation (e.g., methionine and cysteine residues) via MS and deamidation (Asn/Gln) via ion-exchange chromatography. Lyophilization with cryoprotectants (e.g., trehalose) is recommended for long-term storage .

Advanced Research Questions

Q. How can conflicting data on this peptide’s biological activity be resolved?

Discrepancies may arise from variations in folding (e.g., disulfide bond connectivity) or aggregation states. Use redox buffers during refolding to control disulfide formation and validate conformational homogeneity via X-ray crystallography or cryo-EM. Compare activity across multiple assays (e.g., surface plasmon resonance for binding affinity vs. cell-based functional assays) to isolate confounding factors .

Q. What advanced techniques are suitable for studying its interaction with target receptors?

Employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces. For dynamic interactions, use stopped-flow fluorescence or single-molecule FRET. Computational docking (e.g., Rosetta or AutoDock) guided by NMR constraints can predict binding modes, followed by mutational analysis (alanine scanning) to validate critical residues .

Q. How can researchers design experiments to probe the role of its conserved motifs (e.g., Cys-X-X-Cys)?

Perform sequence truncation or substitution (e.g., Cys→Ser mutations) to assess motif necessity. Compare wild-type and mutant peptides in functional assays (e.g., enzymatic activity or receptor activation). Pair this with structural studies (NMR or MD simulations) to correlate motif disruption with conformational changes .

Q. What methodologies address challenges in scaling up production for preclinical studies?

Optimize SPPS protocols using automated synthesizers and scalable resin (e.g., Tentagel). For insoluble segments, employ native chemical ligation or fragment condensation. Validate batch consistency via high-resolution MS, peptide mapping, and endotoxin testing. Consider alternative expression systems (e.g., E. coli with fusion tags) for cost-effective large-scale production .

Methodological Considerations for Data Interpretation

- Theoretical Frameworks : Link structural data to bioactivity using energy landscape theory to explain folding intermediates .

- Statistical Validation : Use multivariate analysis (e.g., PCA) to differentiate experimental variability from biologically significant changes .

- Reproducibility : Adhere to FAIR data principles by documenting synthesis protocols, buffer conditions, and raw data repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.